Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B3240525 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-91-2

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B3240525
M. Wt: 204.22 g/mol
InChI Key: XTOVJLDBOSIQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05200415

Procedure details

To 0 46 g (1.98 mmol) of ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate, 8 ml of 2.5N aq. NaOH solution and 5 m; of ethanol were added, followed by stirring at 100° C. for 3 hours. After the reaction, post treatments were conducted in a similar manner to the syntheses of the 5-methyl and 2,7-dimethyl derivatives so that 0.37 g (1.81 mmol) of crystals of the title compound were obtained (Yield: 91%).
[Compound]
Name
Quantity
46 g
Type
reactant
Reaction Step One
Name
ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
5-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,7-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crystals
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:9]2[N:10]=[CH:11][C:12]([C:13]([O:15]CC)=[O:14])=[C:8]2[CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3].[OH-].[Na+]>C(O)C>[CH2:1]([C:4]1[N:9]2[N:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[C:8]2[CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
Step Two
Name
ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=CC=2N1N=CC2C(=O)OCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
5-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2,7-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
crystals
Quantity
0.37 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction, post treatments

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)C1=CC=CC=2N1N=CC2C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.